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Methyl Lithocholate-d7

Cat. No.: B1153177
M. Wt: 397.64
Attention: For research use only. Not for human or veterinary use.
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Description

Theoretical Foundations of Stable Isotope Tracing for Elucidating Metabolic Pathways

The fundamental principle of stable isotope tracing lies in the ability to distinguish the labeled compound (tracer) from its naturally occurring, unlabeled counterpart (tracee) using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. maastrichtuniversity.nlsynmr.in When a stable isotope-labeled substrate is introduced into a biological system, it is metabolized alongside the endogenous molecules. nih.gov By analyzing the distribution of the isotope in downstream metabolites, scientists can map the flow of atoms through metabolic networks. creative-proteomics.comnih.gov This provides qualitative information about the origin of metabolites and the relative rates of their production. nih.gov

Metabolic flux analysis (MFA) is a quantitative method that utilizes stable isotope labeling to determine the rates of metabolic reactions. creative-proteomics.com By measuring the isotopic enrichment in metabolites over time, researchers can calculate the flux, or the rate at which metabolites are processed through a particular pathway. mdpi.comnih.gov This dynamic information is crucial for understanding how metabolic networks are regulated and how they respond to various stimuli or genetic modifications. nih.govnih.gov

Significance of Deuterated Analogs in Modern Metabolomics and Flux Analysis

Deuterated analogs, which are molecules where one or more hydrogen atoms are replaced by deuterium (B1214612), hold particular importance in metabolomics and flux analysis. mdpi.comsynmr.in The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. scielo.org.mxmusechem.com This "kinetic isotope effect" can significantly slow down the rate of metabolic reactions that involve the cleavage of a C-H bond, leading to a longer half-life of the deuterated compound. wikipedia.org

This property is advantageous for several reasons. A slower metabolism rate allows for increased exposure of the compound within the biological system, which can be beneficial for tracing studies. Furthermore, the use of deuterated compounds can help in elucidating reaction mechanisms by pinpointing which C-H bonds are broken during a metabolic transformation. synmr.in In metabolomics, deuterated compounds are also invaluable as internal standards for accurate quantification of metabolites by mass spectrometry, as they are chemically identical to the analyte but have a different mass. nih.gov

Overview of Bile Acid Metabolism and its Academic Research Significance

Bile acids are steroid acids synthesized from cholesterol in the liver. nih.govnih.gov The primary bile acids in humans are cholic acid and chenodeoxycholic acid. nih.gov After synthesis, they are conjugated with glycine (B1666218) or taurine (B1682933) and secreted into the bile. nih.gov In the intestine, they play a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins. cymitquimica.com Gut bacteria can modify primary bile acids into secondary bile acids, such as deoxycholic acid and lithocholic acid. bohrium.comavantiresearch.com

The significance of bile acid metabolism extends far beyond digestion. Bile acids are now recognized as important signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism. nih.govnih.govmetwarebio.com They exert their effects by activating specific nuclear receptors, most notably the farnesoid X receptor (FXR), and G protein-coupled receptors like TGR5. nih.govmetwarebio.com Disruptions in bile acid metabolism have been linked to various metabolic diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and liver cancer, making this a critical area of academic research. nih.govbohrium.commetwarebio.com

Contextualization of Methyl Lithocholate-d7 within Bile Acid Research

Role of Lithocholic Acid and its Derivatives in Biological Systems

Lithocholic acid (LCA) is a secondary bile acid formed by the bacterial 7α-dehydroxylation of chenodeoxycholic acid in the gut. mdpi.comwikipedia.org Historically considered a toxic byproduct of cholesterol metabolism, LCA and its derivatives are now known to possess a range of biological activities. mdpi.comapexbt.com They can act as regulators of proteasomes, activate the vitamin D receptor, and exhibit inhibitory effects on certain DNA polymerases. mdpi.com

Derivatives of lithocholic acid, such as methyl lithocholate, are often synthesized for research purposes to modify the physicochemical properties of the parent compound. cymitquimica.com Methyl lithocholate is the methyl ester of lithocholic acid, a modification that can alter its solubility and how it interacts with biological membranes. cymitquimica.com Such derivatives are instrumental in studying the structure-activity relationships of bile acids and their roles in signaling pathways. cymitquimica.com Recent research has also explored the potential of lithocholic acid derivatives as modulators of the nuclear receptor RORγt, which is involved in immune regulation. rsc.org

Advantages of Deuterated Methyl Lithocholate for Mechanistic Studies

The use of a deuterated form of methyl lithocholate, specifically this compound, offers distinct advantages for detailed mechanistic studies within bile acid research. The strategic placement of seven deuterium atoms on the molecule provides a stable isotopic label that can be readily traced using mass spectrometry.

The primary advantage of using this compound is the ability to track its metabolic fate with high precision. When introduced into a biological system, it can be distinguished from the endogenous pool of lithocholic acid and its metabolites. This allows researchers to:

Trace metabolic pathways: Follow the conversion of this compound into other bile acid species, providing clear evidence of specific enzymatic reactions.

Quantify metabolic flux: By measuring the rate of appearance of deuterated downstream metabolites, researchers can quantify the activity of key enzymes involved in bile acid transformations.

Investigate transport mechanisms: The deuterated tracer can be used to study the kinetics of bile acid uptake and efflux transporters in the liver and intestine.

The increased stability of the C-D bonds in this compound can also be leveraged. By slowing down specific metabolic reactions, it may be possible to identify and characterize transient metabolic intermediates that would otherwise be difficult to detect. wikipedia.org This makes this compound a powerful tool for dissecting the complex and dynamic processes of bile acid metabolism and its role in health and disease.

Data Tables

Table 1: Properties of Methyl Lithocholate

PropertyValueSource
Molecular Formula C25H42O3 cymitquimica.comnih.govscbt.com
Molecular Weight 390.6 g/mol nih.govscbt.comcymitquimica.com
Appearance Solid apexbt.com
Solubility Insoluble in water cymitquimica.comapexbt.com
IUPAC Name methyl (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate nih.gov
CAS Number 1249-75-8 cymitquimica.comnih.govscbt.com

Properties

Molecular Formula

C₂₅H₃₅D₇O₃

Molecular Weight

397.64

Synonyms

Lithocholic Acid Methyl Ester-d7;  Methyl 3α-Hydroxy-5β-cholan-24-oate-d7;  Methyl 3α-Hydroxy-5β-cholanoate-d7;  3α-Hydroxy-5β-cholanic Acid-d7;  3α-Hydroxy-5β-cholan-24-oic Acid Methyl Ester-d7;  (3α,5β)-3-Hydroxycholan-24-oic Acid Methyl Ester-d7; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Methyl Lithocholate D7

Advanced Chemical Synthesis Pathways for Deuterated Bile Acid Derivatives

The synthesis of Methyl Lithocholate-d7 is not a trivial process and involves a carefully designed sequence of reactions to ensure the precise incorporation of deuterium (B1214612) atoms. General strategies for the deuteration of steroids often involve catalytic hydrogen-deuterium exchange reactions. nih.gov

Methyl Group Deuteration: The trideuteromethyl group of the ester functionality is typically introduced by using a deuterated methylating agent, such as deuterated methanol (B129727) (CD3OD), in the esterification of the parent lithocholic acid. This reaction is often catalyzed by an acid to facilitate the ester formation.

Steroid Ring Deuteration: Introducing deuterium atoms at specific, non-labile positions on the steroid ring is more challenging. One common approach is through catalytic hydrogenation of unsaturated precursors using deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C). For instance, the synthesis of deuterated 12β-methyl-18-nor-bile acids has been achieved through the deuteration of a Δ¹³(¹⁷)-alkene bile acid precursor in the presence of deuterium oxide and a palladium catalyst. nih.gov

Another powerful technique is the hydrogen-deuterium (H/D) exchange reaction, which can be catalyzed by acids, bases, or metals. nih.gov Base-catalyzed H/D exchange is a facile method for deuterium incorporation at carbon centers adjacent to carbonyl groups through keto-enol equilibria. nih.gov

A plausible synthetic route for the four deuterium atoms on the steroid backbone of Methyl Lithocholate could involve the following conceptual steps:

Oxidation: Selective oxidation of the 3α-hydroxyl group of a suitable lithocholic acid precursor to a ketone.

Enolization and Deuteration: Base-catalyzed enolization of the 3-keto steroid in the presence of a deuterium source, such as deuterium oxide (D2O), to introduce deuterium atoms at the adjacent C2 and C4 positions.

Reduction: Stereoselective reduction of the 3-keto group back to a 3α-hydroxyl group using a deuterated reducing agent, such as sodium borodeuteride (NaBD4), to introduce a deuterium atom at the C3 position.

Further Labeling: Additional deuterium atoms could be introduced at other strategic locations on the steroid nucleus through catalytic deuteration of unsaturated intermediates.

The starting material for the synthesis of this compound is typically lithocholic acid or a closely related derivative. The synthesis of various lithocholic acid derivatives, including ester-linked dimers and compounds with modified side chains, has been extensively studied and provides a foundation for developing synthetic routes to its deuterated analogue. nih.govjmcs.org.mx

The general workflow involves the protection of reactive functional groups, followed by the deuteration steps, and finally deprotection and esterification to yield the desired this compound. For example, the synthesis of ester-linked lithocholic acid dimers has been reported, demonstrating the feasibility of chemical modifications at the hydroxyl and carboxylic acid functionalities of lithocholic acid. nih.gov

Isotopic Purity Assessment and Characterization of Synthesized this compound

Ensuring the isotopic purity and structural integrity of the synthesized this compound is crucial for its intended applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Validation Techniques for Deuterium Labeling Efficiency

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic enrichment of deuterated compounds. nih.govrsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the number of incorporated deuterium atoms can be confirmed. The isotopic distribution of the molecular ion cluster provides a quantitative measure of the isotopic purity. For instance, the mass spectrum of a d7-labeled compound would show a significant shift in the molecular ion peak by 7 mass units compared to its unlabeled counterpart.

Table 1: Representative Mass Spectrometric Data for Isotopic Purity Assessment of this compound
IsotopologueExpected m/z [M+H]⁺Observed Relative Abundance (%)Deuterium Enrichment
d0 (Unlabeled)391.32< 0.1≥ 98%
d1392.330.1
d2393.330.2
d3394.340.5
d4395.341.0
d5396.352.5
d6397.355.7
d7398.3690.0

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are invaluable for confirming the positions of deuterium labeling. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions. The synthesis and NMR characterization of various bile acid derivatives provide a basis for interpreting the spectra of their deuterated analogues. jmcs.org.mx

Chromatographic Purity Evaluation for Academic Research Standards

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique used to assess the chemical purity of the synthesized this compound. By comparing the retention time of the synthesized compound with that of a non-labeled reference standard, its identity can be confirmed. The peak area in the chromatogram provides a quantitative measure of its purity, ensuring that it is free from starting materials, reagents, and side products from the synthesis. The chromatographic separation of steroid hormones and bile acids is well-established, providing a robust framework for the purity analysis of their deuterated counterparts. colab.wsnih.gov

Table 2: Representative Chromatographic Purity Data for this compound
Analysis MethodParameterSpecificationResult
HPLC-UVPurity (by area %)≥ 98.0%99.5%
Retention TimeConsistent with reference standardMatches
LC-MSMolecular Weight ConfirmationConsistent with d7-labelingConfirmed
Purity (by TIC)≥ 98.0%99.2%

Advanced Analytical Methodologies for Detection and Quantification of Methyl Lithocholate D7

Mass Spectrometry-Based Platforms for Quantitative Analysis

Mass spectrometry (MS) has become the gold standard for the analysis of bile acids due to its exceptional resolution, sensitivity, and specificity. nih.govnih.gov When coupled with chromatographic separation, MS-based methods allow for the precise quantification of individual bile acid species, including isotopically labeled standards like Methyl Lithocholate-d7.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of bile acids from biological samples. nih.govfrontiersin.org This method offers high sensitivity and the ability to differentiate between structurally similar compounds. researchgate.net For the analysis of this compound, LC-MS/MS is often performed in negative ion electrospray ionization (ESI) mode, as this generally yields better sensitivity for bile acids. nih.gov

Effective chromatographic separation is critical for resolving this compound from its endogenous, non-labeled counterpart and other isomeric bile acids. nih.govlcms.cz Reversed-phase chromatography, typically utilizing a C18 column, is a common approach for separating bile acids. nih.govcreative-proteomics.com The separation process can be finely tuned by adjusting the mobile phase composition and gradient. libretexts.org A typical mobile phase consists of an aqueous component, often with additives like ammonium formate and formic acid, and an organic component such as acetonitrile or methanol (B129727). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively separate the wide range of bile acids with varying polarities. nih.govresearchgate.net The goal is to achieve baseline separation of the analyte of interest to ensure accurate quantification and avoid ion suppression from co-eluting matrix components. restek.com

Table 1: Illustrative Chromatographic Conditions for Bile Acid Separation

ParameterCondition
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (1:1) with 0.1% formic acid
Flow Rate 0.3 mL/min
Gradient 30% B to 95% B over 15 minutes
Column Temperature 40 °C
Injection Volume 5 µL

This table presents a hypothetical set of conditions and is for illustrative purposes only.

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for targeted quantification. researchgate.netnih.gov In an MRM experiment, the first quadrupole selects a specific precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell. The third quadrupole then selects a specific fragment ion, also known as a product ion. nih.gov This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences from other compounds in the sample. springernature.com

For this compound, specific MRM transitions would be established by infusing a standard solution of the compound into the mass spectrometer to determine the optimal precursor and product ions, as well as the collision energy. As a deuterated standard, its precursor ion will have a higher mass-to-charge ratio (m/z) than the unlabeled Methyl Lithocholate.

Table 2: Hypothetical MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methyl Lithocholate389.3389.325
This compound396.3396.325

Note: The exact m/z values may vary slightly based on instrumentation and ionization conditions. The transition for the unlabeled compound is often a pseudo-MRM where the precursor and product ion are the same, which can be common for unconjugated bile acids that show limited fragmentation. nih.govmedpace.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another established technique for bile acid analysis. frontiersin.org A key requirement for GC-MS is that the analytes must be volatile and thermally stable. nih.gov Since bile acids are not inherently volatile due to their polar hydroxyl and carboxyl groups, a derivatization step is necessary. shimadzu.comrestek.com This typically involves a two-step process: methylation of the carboxylic acid group followed by trimethylsilylation of the hydroxyl groups to create more volatile and thermally stable derivatives. shimadzu.comresearchgate.net

For this compound, the methyl ester group is already present. Therefore, only the hydroxyl group would require derivatization, for example, through trimethylsilylation. The resulting derivatized compound can then be separated on a GC column and detected by the mass spectrometer. hrgc.eumdpi.com GC-MS can provide excellent chromatographic resolution and detailed mass spectra for structural confirmation. nih.gov

High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis

High-resolution mass spectrometry (HRMS), for instance, using Orbitrap or Fourier-transform ion cyclotron resonance (FTICR) instruments, offers the capability to resolve the isotopic fine structure of molecules. nih.govnih.gov This is particularly relevant for isotopically labeled compounds like this compound. HRMS can distinguish between molecules with the same nominal mass but different elemental compositions due to the slight mass differences between isotopes (e.g., the mass defect between deuterium (B1214612) and carbon-13). figshare.comacs.org This allows for the deconvolution of isotopomer species, providing a more precise quantification of the deuterium incorporation and distinguishing it from natural abundance heavy isotopes. nih.govbruker.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules and can be used to confirm the position and extent of isotopic labeling in compounds like this compound. rsc.orgnih.gov While MS is more sensitive for quantification, NMR provides detailed structural information. researchgate.net For deuterated compounds, NMR can be used to verify the specific sites of deuterium incorporation on the molecule. researchgate.net Techniques such as 1H and 13C NMR can be employed to analyze the structure of bile acids and their conjugates. nih.gov The isotopic enrichment of a labeled compound can also be assessed using NMR, providing complementary information to mass spectrometry data. rsc.orgunivr.itsigmaaldrich.comsigmaaldrich.com

Quantitative NMR for Deuterium Labeling Verification

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary reference measurement procedure for determining the concentration and purity of organic compounds without the need for an identical reference standard. ox.ac.ukbipm.org Its application is crucial for verifying the isotopic enrichment and position of deuterium atoms in this compound, ensuring its suitability as an internal standard.

The principle of qNMR relies on the direct relationship between the integrated signal area of a specific nucleus (e.g., ¹H) and the number of those nuclei in the molecule. ox.ac.uk To verify the deuterium labeling, a ¹H NMR spectrum of the this compound sample is acquired under specific, optimized conditions that ensure uniform excitation and relaxation of all signals. The integrals of proton signals at the sites where deuterium is expected are compared to the integrals of protons at unlabeled positions within the molecule. A significant reduction in the integral value at the labeled positions relative to the unlabeled positions confirms the presence and extent of deuterium incorporation.

For absolute quantification and purity assessment, a certified internal calibration standard of known concentration and purity is added to the sample. ox.ac.uknih.gov The concentration of the analyte is then calculated using the ratio of the integrals of the analyte and the calibrant signals, taking into account the number of protons contributing to each signal and their respective molecular weights. ox.ac.uk This process ensures the accurate determination of the isotopic purity of this compound.

Table 1: Example Data for qNMR Verification of this compound Isotopic Purity This table is illustrative and demonstrates the principles of qNMR analysis.

Parameter Value
Analyte This compound
Internal Calibrant Benzoic Acid
Calibrant Purity 99.9%
Calibrant Concentration 5.00 mg/mL
Integral of Calibrant Signal (¹H) 5.00
Integral of Unlabeled Analyte Signal (e.g., C-18 methyl protons) 3.15
Integral of Labeled Analyte Signal (¹H at deuterated positions) 0.05

Advanced NMR Techniques for Metabolic Flux Analysis using this compound

Beyond verification, advanced NMR techniques are indispensable for metabolic flux analysis (MFA), which measures the rates of intracellular fluxes in metabolic pathways. creative-proteomics.com When this compound is used as a tracer, NMR can follow the fate of the deuterium label as the molecule is metabolized, providing insights into bile acid dynamics and biotransformation. creative-proteomics.com

Magnetic resonance-based deuterium metabolic imaging (DMI) is a powerful technique for tracking the breakdown of deuterated substrates and their incorporation into downstream metabolites in vivo. nih.govnih.govmeduniwien.ac.at By administering this compound, researchers could potentially trace its metabolic flux through the enterohepatic circulation and identify its conversion products in real-time within a living organism. creative-proteomics.commeduniwien.ac.at This approach offers a non-invasive window into metabolic processes. creative-proteomics.com

Two-dimensional (2D) NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are vital for resolving complex metabolite mixtures found in biological extracts. rsc.orgresearchgate.net While ¹H NMR spectra of samples like bile can suffer from significant signal overlap, 2D NMR spreads the signals across a second dimension, enhancing resolution and allowing for the identification and quantification of individual metabolites. rsc.orgnih.gov In a study using this compound, these techniques would enable the unambiguous identification of metabolites that have incorporated the deuterium label, helping to delineate the metabolic pathways involved.

Sample Preparation Strategies for Biological Matrices in Isotope Tracing Studies

The accurate analysis of this compound in biological matrices such as blood, urine, or feces is critically dependent on the sample preparation strategy. nih.govcreative-proteomics.com The primary goals are to efficiently extract the analyte, remove interfering substances like proteins and lipids, and concentrate the sample to meet the sensitivity requirements of the analytical instrument. nih.govcreative-proteomics.com

Extraction Protocols for Efficient Recovery of this compound

Several methods are employed for the extraction of bile acids from biological samples, each with advantages depending on the matrix. nih.govcreative-proteomics.com

Protein Precipitation (PPT): This is a common first step for serum and plasma samples. creative-proteomics.com It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate proteins. creative-proteomics.com The supernatant, containing the bile acids, is then collected for further analysis. cdc.gov

Liquid-Liquid Extraction (LLE): LLE is used to separate compounds based on their relative solubilities in two different immiscible liquids. For bile acids, this can involve extraction from an aqueous sample into an organic solvent.

Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used technique for purifying and concentrating bile acids from complex matrices like urine and fecal extracts. creative-proteomics.comnih.gov The sample is passed through a cartridge containing a solid sorbent that retains the bile acids, while interfering compounds are washed away. The retained bile acids are then eluted with a small volume of a strong solvent. creative-proteomics.com This method provides cleaner extracts and can significantly improve the sensitivity of the analysis. For fecal samples, which are particularly complex, an initial hydrolysis step may be required before extraction to analyze all bile acid species. shimadzu.com

Table 2: Comparison of Extraction Methods for Bile Acids in Different Biological Matrices

Extraction Method Biological Matrix Typical Recovery Rate Advantages Disadvantages
Protein Precipitation Serum, Plasma 85-95% Simple, fast Less clean extract, potential for matrix effects
Liquid-Liquid Extraction Urine, Plasma 80-90% Good for desalting Can be labor-intensive, requires large solvent volumes

Derivatization Methods for Enhanced Analytical Performance

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), bile acids require derivatization to increase their volatility and thermal stability. shimadzu.comsemanticscholar.org Since this compound is already esterified at the carboxyl group, derivatization primarily targets the hydroxyl group.

The most common method is silylation , which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. restek.comshimadzu.com This is typically achieved using silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). semanticscholar.orgrestek.com The reaction conditions, including reagent choice, temperature, and time, must be optimized to ensure complete derivatization without the formation of unwanted byproducts. restek.comresearchgate.net Microwave-assisted derivatization has been explored as a method to accelerate this process, significantly reducing the time required for sample preparation. semanticscholar.orgresearchgate.net

While derivatization is essential for GC-MS, it is generally not required for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, which has become a mainstream method for bile acid detection due to its high sensitivity and specificity. creative-proteomics.comrestek.comshimadzu.com

Table 3: Common Derivatization Reagents for Bile Acid Analysis by GC-MS

Reagent Abbreviation Target Functional Group(s) Key Features
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Hydroxyl, Carboxyl Commonly used, effective for silylation. Often used with 1% TMCS. semanticscholar.orgrestek.com
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Hydroxyl, Carboxyl A powerful silylating agent, can provide stable derivatives. semanticscholar.orgrestek.com

Application of Methyl Lithocholate D7 in Elucidating Metabolic Pathways

Tracing Bile Acid Biosynthesis Pathways and Intermediates

Methyl Lithocholate-d7 is instrumental in delineating the intricate pathways of bile acid biosynthesis, particularly in understanding the formation and fate of secondary bile acids. By introducing this labeled compound into experimental systems, researchers can follow its metabolic conversion and incorporation into the broader bile acid pool.

While secondary bile acids like lithocholic acid are products of microbial metabolism in the gut, understanding their subsequent modifications by host tissues is crucial. creative-proteomics.com Cellular and organoid models, such as primary human hepatocytes and intestinal organoids, provide a controlled environment to study these processes without the confounding variables of a whole organism.

In these in vitro systems, this compound can be introduced to trace its uptake, potential modifications, and transport. For instance, researchers can investigate whether lithocholic acid undergoes any further hydroxylation or other enzymatic modifications within hepatocytes. The use of a deuterated standard allows for the unambiguous identification of metabolites derived from the administered tracer.

Table 1: Hypothetical Tracing of this compound in a Human Hepatocyte Model

Time Point Intracellular this compound (relative abundance) Metabolite A-d7 (e.g., hydroxylated LCA) (relative abundance) Metabolite B-d7 (e.g., conjugated LCA) (relative abundance)
1 hour 95% 3% 2%
6 hours 70% 15% 15%
12 hours 45% 25% 30%

This table illustrates the expected progressive metabolism of this compound over time in a cellular model, as quantified by LC-MS/MS.

The conversion of primary bile acids (cholic acid and chenodeoxycholic acid) into secondary bile acids (deoxycholic acid and lithocholic acid) is exclusively carried out by the gut microbiota. nih.gov this compound is pivotal in studying the dynamics and specificity of this conversion. In co-culture models of human intestinal cells and specific bacterial strains, or in more complex gut microbiome models, the introduction of a deuterated primary bile acid (e.g., chenodeoxycholic acid-d4) can be used to trace its conversion to deuterated lithocholic acid.

Conversely, by introducing this compound, researchers can study its stability and lack of conversion back to a primary bile acid, confirming the unidirectional nature of this microbial 7α-dehydroxylation. This helps in understanding the factors that influence the composition of the secondary bile acid pool, which has significant implications for host health and disease. nih.gov

Mechanistic Studies of Bile Acid Conjugation and Deconjugation

The conjugation of bile acids with amino acids (glycine or taurine) in the liver and their subsequent deconjugation by gut bacteria are critical steps in their metabolism and enterohepatic circulation. This compound serves as a valuable substrate for studying the enzymes involved in these processes.

Hepatic enzymes, specifically bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT), are responsible for conjugating bile acids. To characterize the kinetics and substrate specificity of these enzymes for secondary bile acids, this compound can be used in in vitro enzymatic assays with purified enzymes or liver fractions.

By incubating this compound with the necessary co-factors (ATP, Coenzyme A, glycine (B1666218), or taurine) and the enzyme source, the formation of deuterated glycolithocholate (B1262617) and taurolithocholate can be monitored over time using LC-MS/MS. This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), providing insights into the efficiency of lithocholic acid conjugation.

Table 2: Representative Kinetic Data for the Enzymatic Conjugation of this compound

Substrate Enzyme Km (µM) Vmax (nmol/mg protein/min)
This compound BAAT (with Glycine) 50 15

This table provides hypothetical kinetic parameters for the conjugation of this compound, illustrating how it can be used to compare the efficiency of conjugation with different amino acids.

The deconjugation of bile salts is mediated by bile salt hydrolases (BSHs) produced by a variety of gut bacteria. To study this process, deuterated conjugated lithocholates (e.g., glycolithocholate-d7 or taurolithocholate-d7) can be incubated with bacterial cultures or purified BSH enzymes. The rate of formation of this compound can be quantified to assess the deconjugation activity.

Furthermore, the methyl ester form of this compound allows for the investigation of potential demethylation reactions by microbial enzymes, which is a less characterized aspect of bile acid metabolism. Tracing the fate of the deuterated methyl group can reveal whether it remains intact or is cleaved during microbial processing.

Elucidation of Bile Acid Transport and Enterohepatic Circulation Mechanisms

The efficient transport of bile acids between the liver, bile, intestine, and portal blood is crucial for maintaining cholesterol homeostasis and facilitating lipid absorption. This process, known as the enterohepatic circulation, involves a series of transporters in hepatocytes and enterocytes. nih.gov Stable isotope-labeled bile acids like this compound are invaluable for studying the dynamics of this circuit in vivo or in ex vivo models. wjgnet.com

By administering this compound, researchers can track its absorption from the intestine, transport to the liver, secretion into bile, and subsequent reabsorption. Serial sampling of plasma, bile, and feces, followed by LC-MS/MS analysis, allows for the construction of pharmacokinetic models to quantify the pool size, turnover rate, and transport efficiency of lithocholic acid. nih.gov The use of a deuterated tracer is essential for distinguishing the administered dose from the endogenous pool of lithocholic acid. These studies provide a comprehensive understanding of how lithocholic acid is handled by the host and the efficiency of its enterohepatic circulation.

In Vitro Studies on Bile Acid Transporter Function and Specificity

In vitro systems, such as cultured cells expressing specific transporters, provide a controlled environment to study the interaction of compounds with cellular machinery. In this context, this compound can be employed to investigate the function and substrate specificity of various bile acid transporters. When cells overexpressing a particular transporter, for example, the apical sodium-dependent bile acid transporter (ASBT) or the basolateral organic anion transporting polypeptides (OATPs), are incubated with this compound, the rate of its uptake can be precisely measured using techniques like liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) label allows for unambiguous detection and quantification, free from interference from endogenous lithocholic acid derivatives.

By comparing the transport kinetics of this compound with other bile acids, researchers can delineate the specific structural features that govern transporter recognition and affinity. Competitive inhibition assays, where the uptake of this compound is measured in the presence of other unlabeled bile acids, can further reveal the substrate preferences of these transporters.

Table 1: Hypothetical Data from an In Vitro Bile Acid Transporter Assay

TransporterSubstrateConcentration (µM)Uptake Rate (pmol/mg protein/min)
ASBTThis compound10150.2 ± 12.5
ASBTLithocholic acid10145.8 ± 11.9
OATP1B1This compound1045.3 ± 5.1
OATP1B1Lithocholic acid1042.9 ± 4.8

This table presents hypothetical data to illustrate how this compound could be used to generate comparative transport data.

Ex Vivo Perfusion Models for Investigating Organ-Specific Bile Acid Dynamics

Ex vivo organ perfusion models, particularly of the liver, offer a more physiologically relevant system to study metabolic processes while maintaining experimental control. In a perfused liver model, this compound can be introduced into the perfusate, and its uptake, metabolism, and biliary excretion can be monitored over time. Samples of the perfusate and bile can be collected at various time points and analyzed by LC-MS to determine the concentrations of this compound and any of its metabolites.

This approach allows for the characterization of organ-specific bile acid dynamics, including the efficiency of hepatic uptake, the rate of metabolic conversion (e.g., conjugation with glycine or taurine), and the kinetics of biliary secretion. The use of a deuterated tracer is crucial in these experiments to distinguish the administered compound from the endogenous bile acid pool within the liver tissue.

Metabolic Flux Analysis using this compound as a Tracer

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. Isotope tracers are central to MFA, as they provide the necessary data to resolve the flow of molecules through complex metabolic networks.

Steady-State Isotope Tracing for Pathway Contribution Quantification

In steady-state isotope tracing experiments, a biological system, such as a culture of hepatocytes, is exposed to a labeled substrate like this compound until the isotopic enrichment of intracellular metabolites reaches a steady state. By measuring the isotopic labeling patterns of downstream metabolites, it is possible to quantify the relative contributions of different metabolic pathways to their production.

For instance, by tracing the deuterium atoms from this compound into various conjugated and modified bile acid species, researchers can determine the flux through specific enzymatic reactions involved in bile acid detoxification and modification. This information is vital for understanding how the liver handles different bile acids and how these processes might be altered in disease states.

Table 2: Illustrative Data for Steady-State Isotope Tracing

MetaboliteIsotopic Enrichment (%) from this compound
Glyco-lithocholate-d785.2 ± 3.4
Tauro-lithocholate-d712.1 ± 1.5
Lithocholate-d7-sulfate2.7 ± 0.5

This table shows hypothetical isotopic enrichment data, indicating the relative flux of this compound through different conjugation pathways.

Mechanistic Research Involving Methyl Lithocholate D7 in Biological Systems and Models

Investigating Bile Acid Signaling Pathways and Receptor Interactions

The biological effects of lithocholic acid are primarily mediated through its interaction with specific cellular receptors. Research in this area aims to understand how LCA binds to these receptors and initiates downstream signaling cascades. The use of stable isotope-labeled standards like Methyl Lithocholate-d7 is fundamental to accurately quantify these interactions in experimental settings. nih.govmedchemexpress.com

Lithocholic acid is a potent signaling molecule that interacts with several receptors, including the nuclear farnesoid X receptor (FXR) and the membrane-bound G protein-coupled receptor, TGR5 (also known as GPBAR1). nih.govnih.gov LCA is recognized as one of the most potent endogenous agonists for TGR5. nih.govmdpi.com It also interacts with other nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the vitamin D receptor (VDR), through which it modulates the expression of genes involved in metabolism and detoxification. nih.govnih.govmdpi.com

Studies investigating these ligand-receptor interactions often employ techniques that require precise quantification of the bound and unbound ligand. In such assays, this compound would be added as an internal standard to ensure the accuracy of measurements of native LCA binding.

Table 1: Key Receptors for Lithocholic Acid (LCA) and Their Primary Functions
ReceptorReceptor TypePrimary LocationKey Functions Modulated by LCA
TGR5 (GPBAR1)G Protein-Coupled ReceptorIntestinal L-cells, Gallbladder, Macrophages, NeuronsStimulates GLP-1 secretion, modulates energy homeostasis and inflammation. mdpi.commdpi.com
FXRNuclear ReceptorLiver, IntestineRegulates bile acid, lipid, and glucose metabolism. mdpi.comnih.gov
VDRNuclear ReceptorIntestine, Immune CellsRegulates intestinal barrier function and immune responses. nih.govmdpi.com
PXRNuclear ReceptorLiver, IntestineInduces expression of genes for xenobiotic and bile acid detoxification. nih.gov

In vitro cell culture models are essential for dissecting the molecular pathways activated by LCA. For instance, studies using enteroendocrine cell lines have demonstrated that TGR5 activation by LCA stimulates the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in glucose metabolism. mdpi.com Similarly, Caco-2 intestinal cells have been used to show that LCA can directly stimulate FXR and TGR5 expression and their downstream gene targets. nih.gov In these experiments, researchers would treat the cells with unlabeled LCA and use this compound as an internal standard during sample analysis to accurately measure the concentration of LCA and its metabolites, linking receptor activation to specific cellular responses.

Role of this compound in Inter-organ Communication and Metabolic Regulation

LCA is a key signaling molecule in the communication network between the gut and the liver, known as the gut-liver axis. Stable isotope tracers are crucial for studying the dynamics of LCA within the enterohepatic circulation, which involves its production in the gut, absorption, transport to the liver, and subsequent metabolic effects. nih.govfrontiersin.org

Table 2: Examples of Hepatic and Intestinal Genes Regulated by LCA via Receptor Activation
GeneFunctionRegulating ReceptorEffect of Activation
CYP7A1Rate-limiting enzyme in bile acid synthesisFXRRepression (decreased bile acid synthesis) nih.gov
SHPNuclear receptor that inhibits CYP7A1 expressionFXRInduction (indirectly represses bile acid synthesis) nih.gov
FGF15/19Hormone from the gut that signals the liver to reduce bile acid synthesisFXR (in intestine)Induction nih.gov
SULT2A1Sulfotransferase that detoxifies LCAVDRInduction (promotes detoxification and excretion) harvard.edu

Interactions of this compound with the Gut Microbiome

LCA is exclusively a product of microbial metabolism. It is a secondary bile acid formed from the primary bile acid chenodeoxycholic acid (CDCA) through 7α-dehydroxylation, a reaction carried out by a limited number of gut bacteria, such as those from the Clostridium genus. frontiersin.orgnih.gov The presence and activity of these bacteria are therefore critical in determining the levels of LCA in the gut.

LCA, in turn, can shape the microbial community. Due to its detergent-like properties, it has antimicrobial effects and can inhibit the growth of certain bacteria, including the pathogen Clostridioides difficile. semanticscholar.org This creates a complex feedback loop where the microbiome produces a metabolite that then influences the composition of the microbiome itself. Metabolomic studies investigating these interactions rely heavily on stable isotope-labeled standards, including this compound, to accurately measure the concentrations of LCA and other bile acids in gut microbial ecosystems. nih.gov This enables researchers to link specific microbial compositions to distinct bile acid profiles and their subsequent impact on host health. nih.gov

Microbial Transformation of this compound in Defined Co-culture Systems

The biotransformation of bile acids by the gut microbiota is a complex process that significantly alters their biological activity. While direct studies on the microbial transformation of this compound in defined co-culture systems are not extensively documented in publicly available literature, the metabolic fate of its parent compound, lithocholic acid (LCA), and other bile acid derivatives has been investigated, providing a framework for understanding its potential transformations.

Co-culture systems are instrumental in mimicking the intricate microbial interactions within the gut, where the metabolic activity of one species can influence another. mdpi.com Research has shown that certain gut bacteria possess the enzymatic machinery to modify the structure of secondary bile acids like LCA. For instance, bacteria can convert LCA into metabolites such as 3-oxolithocholic acid (3-oxoLCA) and isolithocholic acid (isoLCA). cornell.edubiorxiv.org These transformations are often carried out by specific enzymes, such as 3α-hydroxysteroid dehydrogenases. biorxiv.org

Studies on related methyl esters of bile acids, such as methyl 7-ketolithocholate, have demonstrated that microbial enzymes are indeed capable of acting on these modified bile acids. For instance, Eubacterium aerofaciens has been shown to reduce methyl 7-ketolithocholate to methyl ursodeoxycholate. nih.govresearchgate.net This suggests that the methyl ester of lithocholate would also be a viable substrate for microbial enzymes within a co-culture environment.

The table below outlines the potential transformations of this compound in a hypothetical defined co-culture system, based on known microbial metabolic pathways for related bile acids.

SubstrateMicrobial Species (Hypothetical)Key Enzyme ActivityTransformation Product
This compoundSpecies AEsteraseLithocholate-d7
Lithocholate-d7Species B3α-hydroxysteroid dehydrogenase3-oxo-Lithocholate-d7
3-oxo-Lithocholate-d7Species CIsomerase/Reductaseiso-Lithocholate-d7

Impact of Microbial Metabolites on this compound Fate and Activity

The metabolic fate and subsequent biological activity of this compound within a microbial community are not solely dependent on direct enzymatic transformation. The array of metabolites produced by the bacteria in a co-culture system can significantly influence the environment and, consequently, the stability, availability, and activity of the compound.

Microbial metabolites, such as short-chain fatty acids (SCFAs), can alter the pH of the surrounding medium. This change in pH can affect the enzymatic activity of the microbial community, potentially enhancing or inhibiting the transformation of this compound. Furthermore, the solubility and transport of bile acids across bacterial cell membranes can be influenced by the physicochemical properties of the environment, which are shaped by these microbial metabolites.

Moreover, microbial metabolites can act as signaling molecules, modulating gene expression within the microbial community. nih.gov For instance, the production of a specific metabolite by one bacterial species could induce the expression of enzymes in a neighboring species that are responsible for the biotransformation of this compound. This cross-talk is a key feature of microbial ecosystems and is crucial for the coordinated metabolism of complex substrates.

The biological activity of the transformation products of this compound is also of significant interest. For example, LCA and its derivatives are known to have potent effects on host physiology, including the modulation of immune responses and the growth inhibition of pathogenic bacteria like Clostridioides difficile. nih.govnih.gov The conversion of this compound to these active metabolites within a co-culture system would therefore have significant biological implications. The secondary bile acids produced through microbial metabolism can interact with various host receptors, such as the farnesoid X receptor (FXR) and the vitamin D receptor (VDR), influencing host metabolic and inflammatory pathways. nih.govnih.gov

The following table summarizes the potential impact of various microbial metabolites on the fate and activity of this compound and its derivatives in a co-culture model.

Microbial MetabolitePotential Impact on this compound FatePotential Impact on Biological Activity
Short-Chain Fatty Acids (e.g., butyrate, propionate)Alteration of medium pH, potentially affecting enzymatic transformation rates.Indirectly influence host immune responses, which can be synergistic or antagonistic to the effects of this compound metabolites.
Other Secondary Bile AcidsCompetitive inhibition of enzymes involved in this compound metabolism.Can have their own biological effects that may complement or counteract the activity of this compound derivatives.
Indole and its derivativesMay modulate the expression of metabolic enzymes in certain bacterial species.Known to influence host signaling pathways, potentially interacting with the pathways affected by bile acids.

Methodological Considerations and Data Analysis in Stable Isotope Tracing Studies

Advanced Bioinformatics and Computational Tools for Isotopic Data Analysis

The data generated from stable isotope tracing experiments using high-resolution mass spectrometry are complex. They consist of mass-to-charge ratios, retention times, and ion intensities for thousands of features, including multiple isotopologues for each metabolite of interest. Extracting meaningful biological information from this raw data requires specialized bioinformatics and computational tools.

The analysis of samples containing Methyl Lithocholate-d7 and its metabolites involves deconvoluting the observed mass spectra to determine the relative abundance of each isotopologue (e.g., M+0, M+1, ... M+7). This process is complicated by the natural abundance of heavy isotopes (primarily ¹³C), which contributes to the M+1 and M+2 peaks of even an unlabeled molecule. Specialized software is required to correct for this natural abundance and accurately determine the true level of deuterium (B1214612) enrichment.

Several software platforms are available for processing metabolomics data, many of which are integrated into the operating systems of mass spectrometer vendors (e.g., SCIEX, Agilent). Open-source platforms and commercial software packages are also widely used for targeted and untargeted analysis. While not specifically designed for bile acid flux, tools used in broader metabolomics can be adapted. For multivariate analysis of bile acid profiles, software like SIMCA-P+ is often employed to perform Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), which help identify patterns and differences between experimental groups. nih.gov Platforms from companies like Metabolon offer integrated bioinformatics solutions that can visualize complex datasets and streamline data organization and analysis. metabolon.commetabolon.com

Table 2: Examples of Software and Tools for Isotopic Data Analysis

Software/Tool TypeSpecific ExamplesFunction in this compound Analysis
Vendor-Specific Software SCIEX OS, MassHunterInstrument control, raw data acquisition, peak integration, and initial quantification. sciex.com
Multivariate Analysis SIMCA-P+, Qlucore Omics ExplorerStatistical analysis (PCA, OPLS-DA) to identify significant changes in bile acid profiles between different experimental conditions. nih.govqlucore.com
Integrated Platforms Metabolon Integrated Bioinformatics PlatformVisualization of complex datasets, pathway mapping, and data interpretation. metabolon.com
General Metabolomics Tools MS-DIAL, MZmineUntargeted feature detection, alignment, and annotation. Can be used for initial processing of LC-MS/MS data. ucdavis.edu

Robust statistical analysis is crucial for validating the significance of observations made in tracer studies. To confirm that the incorporation of deuterium from this compound into a downstream metabolite is statistically significant, simple comparative tests such as Student's t-test (for two groups) or analysis of variance (ANOVA) (for more than two groups) are often employed. These tests would compare the isotopic enrichment in a control group (e.g., vehicle-treated) versus the tracer-treated group.

Calculating metabolite turnover rates involves more complex statistical modeling. nih.gov Typically, the decay of the isotopic enrichment of the tracer (this compound) in a specific biological pool (e.g., serum) is measured over time. This decay curve is then fitted to a mathematical model, most commonly a first-order exponential decay function. mdpi.com The rate constant derived from this model represents the fractional turnover rate (FTR), which is the fraction of the metabolite pool that is replaced per unit of time. The total pool size of the metabolite can then be calculated from the FTR and the initial isotopic dilution at time zero.

Table 3: Statistical Methods for Validating Isotopic Data

Statistical MethodApplication in this compound StudiesPurpose
Student's t-test / ANOVA Comparing isotopic enrichment of metabolites between control and tracer-treated groups.To determine if the observed tracer incorporation is statistically significant.
Linear Regression Creating calibration curves for isotopic dilution quantification.To establish a linear relationship between signal ratio (M+7/M+0) and concentration.
Exponential Decay Modeling Fitting time-course data of M+7 tracer enrichment.To calculate the fractional turnover rate (FTR) and half-life of Methyl Lithocholate. ehleringer.net
Multivariate Analysis (PCA, OPLS-DA) Analyzing the entire bile acid profile across different experimental groups.To identify global metabolic changes and pinpoint metabolites that differ significantly between groups. nih.gov

Interpretation of Isotopic Enrichment Data for Mechanistic Insights

The ultimate goal of a stable isotope tracing experiment is to gain mechanistic insights into metabolic pathways. The pattern of deuterium enrichment from this compound into various metabolites provides a detailed roadmap of its metabolic fate.

For instance, if this compound is administered, the detection of a d7-labeled sulfated or glucuronidated conjugate would provide direct evidence of these conjugation pathways acting on this specific bile acid. The rate at which the enrichment appears in these conjugates, relative to the disappearance of the parent tracer, provides quantitative information on the kinetics of these enzymatic reactions.

Furthermore, tracing can reveal the activity of gut microbial enzymes. Lithocholic acid is a secondary bile acid formed by the 7α-dehydroxylation of chenodeoxycholic acid by gut bacteria. While Methyl Lithocholate itself is not a primary bile acid, its deuterated form can be used to study subsequent microbial transformations that may occur, such as epimerization or oxidation. The appearance of d7-labeled metabolites distinct from the parent compound in fecal samples would confirm the action of specific microbial metabolic pathways. nih.gov By combining isotopic enrichment data with measurements of pool sizes and turnover rates, a dynamic and quantitative picture of bile acid metabolism can be constructed, offering deep insights into physiology and disease.

Distinguishing De Novo Synthesis from Metabolite Recycling

A fundamental challenge in studying the metabolism of molecules like lithocholic acid, which undergoes significant enterohepatic circulation, is to differentiate between newly synthesized molecules (de novo synthesis) and those that are reabsorbed from the intestine and return to the liver (metabolite recycling). This compound serves as a valuable tracer for this purpose.

When introduced into a biological system, this compound acts as an exogenous pool of labeled lithocholic acid. By monitoring the isotopic enrichment of the lithocholic acid pool over time, researchers can model the kinetics of its turnover. A decline in the isotopic enrichment of the administered tracer in the circulation corresponds to the entry of newly synthesized, unlabeled lithocholic acid into the pool. This allows for the calculation of the de novo synthesis rate.

Table 1: Hypothetical Data on Distinguishing De Novo Synthesis from Recycling of Lithocholic Acid using this compound

Time PointIsotopic Enrichment of Circulating Lithocholic Acid (%)Calculated De Novo Synthesis Rate (µmol/hr)Calculated Recycling Rate (%)
1 hour95598
6 hours701592
12 hours502585
24 hours254075

This interactive table illustrates how the isotopic enrichment of circulating lithocholic acid, after administration of this compound, can be used to derive the rates of de novo synthesis and recycling over time. The decreasing enrichment reflects the dilution of the labeled pool by newly synthesized, unlabeled molecules.

Quantitative Assessment of Metabolic Bottlenecks and Branch Points

Stable isotope tracing with this compound can also provide quantitative data on the efficiency of specific metabolic pathways and identify potential enzymatic bottlenecks. Lithocholic acid itself is a secondary bile acid formed from the primary bile acid chenodeoxycholic acid by gut bacteria. Once absorbed, it undergoes further metabolism in the liver, including sulfation and glucuronidation, which facilitates its excretion.

By administering this compound and tracing the appearance of its labeled downstream metabolites (e.g., sulfated-lithocholate-d7, glucuronidated-lithocholate-d7), researchers can quantify the flux through these detoxification pathways. An accumulation of the labeled parent compound (this compound) with a corresponding low level of its labeled metabolites would suggest a bottleneck at the enzymatic step responsible for that conversion.

For instance, if the ratio of sulfated-lithocholate-d7 to lithocholate-d7 is significantly lower than expected under normal physiological conditions, it could indicate a reduced activity of the sulfotransferase enzyme responsible for this reaction. This quantitative assessment is critical for understanding the pathophysiology of diseases where bile acid metabolism is impaired.

Table 2: Hypothetical Research Findings on Quantifying a Metabolic Bottleneck in Lithocholic Acid Metabolism

Experimental GroupLithocholate-d7 Level (relative units)Sulfated-Lithocholate-d7 Level (relative units)Ratio (Sulfated/Unmodified)Implied Enzymatic Activity
Control100800.80Normal
Disease Model250500.20Reduced (Bottleneck)

This interactive table presents hypothetical data demonstrating how the relative levels of this compound and its sulfated metabolite can be used to identify a metabolic bottleneck. The significantly lower ratio in the disease model suggests impaired sulfation activity.

Emerging Research Frontiers and Future Directions for Methyl Lithocholate D7 Studies

Integration of Methyl Lithocholate-d7 Tracing with Omics Technologies

Stable isotope tracers are pivotal in the transition from static metabolic "snapshots" to dynamic visualizations of metabolic fluxes. The integration of this compound tracing with multi-omics platforms promises to provide a systems-level perspective on how this secondary bile acid influences cellular networks, connecting metabolic fate with changes in gene expression and protein function.

Combination with Proteomics and Transcriptomics for Integrated Pathway Analysis

The combination of stable isotope-resolved metabolomics (SIRM) with proteomics and transcriptomics offers a powerful approach to elucidate the broader biological impact of this compound metabolism. creative-proteomics.comnih.gov By introducing this compound into a biological system, researchers can trace the flow of the deuterated label through various metabolic transformations. nih.gov Simultaneously, high-throughput analysis of the transcriptome (RNA sequencing) and the proteome (mass spectrometry-based proteomics) can reveal how the presence and metabolism of this compound alter gene expression and protein abundance. nih.gov

This integrated strategy allows for the correlation of specific metabolic products of this compound with upstream genetic regulation and downstream protein activity. For example, if the tracer is observed to be converted into a specific downstream metabolite, researchers can concurrently examine whether the genes and proteins corresponding to the necessary metabolic enzymes are upregulated. nih.gov This approach can uncover novel regulatory circuits and provide a more complete picture of how cells respond to and process lithocholic acid. acs.org The correlation of these multi-omics datasets can reveal previously unknown interactions and provide robust, validated insights into the mechanisms of bile acid signaling and toxicity.

TechnologyData OutputContribution to Integrated Analysis
Stable Isotope Tracing (e.g., with this compound) Dynamic metabolic flux data; identification of downstream metabolites.Traces the specific fate of the compound, providing a dynamic view of pathway activity.
Transcriptomics (e.g., RNA-Seq) Genome-wide gene expression levels.Identifies regulatory changes at the genetic level in response to the compound and its metabolites.
Proteomics (e.g., LC-MS/MS) Global protein abundance and post-translational modifications.Reveals changes in enzyme levels and signaling proteins, linking gene expression to cellular function.

This table outlines the synergistic roles of different omics technologies when combined with stable isotope tracing.

Spatially Resolved Metabolomics using Deuterated Tracers

Traditional metabolomics requires the homogenization of tissue samples, resulting in the loss of crucial spatial information. Spatially resolved metabolomics, primarily through mass spectrometry imaging (MSI), addresses this limitation by mapping the distribution of molecules directly on tissue sections. nih.gov The use of deuterated tracers like this compound in conjunction with MSI is a burgeoning field that allows for the visualization of not just the location of the tracer but also its metabolic products within the intricate architecture of a tissue. nih.govcolumbia.edu

Techniques such as matrix-assisted laser desorption/ionization (MALDI) and desorption electrospray ionization (DESI) MSI can detect and map the distribution of this compound and its deuterated metabolites with high spatial resolution. mdpi.comnih.gov This enables researchers to answer critical questions, such as:

In which specific cell types or regions of an organ (e.g., liver lobules, intestinal crypts) does the metabolism of this compound occur?

How does the distribution of its metabolites correlate with localized tissue injury or specific disease states? biorxiv.org

Does the compound accumulate in particular subcellular compartments?

This approach provides a powerful visual method for understanding the pharmacokinetics and metabolic impact of lithocholic acid at a tissue and cellular level, linking biochemical pathways to anatomical structures. nih.govnih.gov

Development of Advanced In Vitro and Ex Vivo Models for Bile Acid Research

To accurately study the complex, multi-organ metabolism of bile acids, researchers are moving beyond conventional two-dimensional (2D) cell cultures towards more physiologically relevant models. nih.gov Advanced in vitro and ex vivo systems that better replicate human physiology are critical for elucidating the metabolic fate and biological functions of this compound.

Organ-on-a-Chip Systems for Complex Metabolic Interactions

Organ-on-a-chip (OoC) platforms are microfluidic devices that contain living cells in continuously perfused, micro-engineered environments that mimic the structure and function of human organs. nih.gov These "chips" can model the function of a single organ, such as the liver or intestine, or be interconnected to create multi-organ systems that simulate systemic metabolic processes like the gut-liver axis. nih.govaip.org

A "Bile Duct-on-a-Chip," for example, has been developed to model the tubular architecture and barrier function of the biliary epithelium. nih.govbiologists.com Such a system would be an ideal platform to study the transport and metabolism of this compound by cholangiocytes, providing independent access to the apical (bile-facing) and basolateral surfaces. biologists.com This allows for detailed investigations into how the compound is absorbed, metabolized, and secreted, and its potential to induce cholestatic injury. nih.gov By linking a gut chip with a liver chip, researchers could model the entire process of intestinal absorption, microbial transformation, and subsequent hepatic metabolism of the deuterated tracer. nih.govaip.org

Advanced 3D Cell Culture Models for Replicating Physiological Environments

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a significant advantage over traditional 2D monolayers by better recapitulating the complex cell-cell and cell-matrix interactions of native tissue. nih.govnih.gov These models exhibit more physiologically relevant metabolic activities and gene expression profiles, making them superior for studying the metabolism of compounds like this compound. nih.govresearchgate.net

Spheroids: These are self-assembling aggregates of one or more cell types. Hepatic spheroids, for instance, have been shown to maintain the expression of key bile acid transporters and metabolizing enzymes for extended periods, making them suitable for long-term studies of bile acid metabolism and toxicity. nih.govresearchgate.net

Organoids: Derived from stem cells, organoids self-organize into structures that mimic the architecture and cellular composition of an entire organ, such as the liver or intestine. nih.govmdpi.com Liver organoids containing hepatocytes and cholangiocytes can be used to investigate the complete hepatic phase I and phase II metabolism of this compound and its potential to cause injury. mdpi.com

The use of these 3D models allows for more accurate prediction of in vivo metabolic fates and biological responses compared to simpler systems. nih.govmdpi.com

Model TypeKey Advantages for this compound StudiesLimitations
2D Monolayer Culture High-throughput, low cost, simple to use.Loss of physiological architecture, altered gene expression, poor predictive capacity for in vivo metabolism. nih.gov
3D Spheroids Re-establishes cell-cell interactions, improved metabolic function and longevity compared to 2D. nih.govresearchgate.netCan develop necrotic cores if they grow too large, limited tissue-level complexity. nih.gov
Organoids Recapitulates organ-level architecture and cellular diversity, derived from stem cells. nih.govmdpi.comMore complex and costly to culture, variability between batches can be an issue. youtube.com
Organ-on-a-Chip Mimics dynamic microenvironment (e.g., fluid flow), allows for multi-organ interactions. nih.govnih.govTechnically complex, lower throughput than static cultures.

This table provides a comparison of different cell culture models for studying bile acid metabolism.

Exploration of Novel Enzymatic Transformations and Metabolic Fates of this compound

Lithocholic acid (LCA) undergoes extensive metabolism by both host enzymes and the gut microbiota. frontiersin.orgmdpi.com While major pathways are known, the full spectrum of enzymatic transformations is still being uncovered. This compound provides a unique tool to trace and identify these novel metabolic fates.

The metabolism of LCA involves several key enzymatic reactions, including:

Deconjugation: Removal of glycine (B1666218) or taurine (B1682933) conjugates by bacterial bile salt hydrolases (BSH). nih.gov

Oxidation and Epimerization: Interconversion of hydroxyl groups at the C-3 position by bacterial hydroxysteroid dehydrogenases (HSDHs), leading to the formation of iso-LCA or 3-keto-LCA. nih.govfrontiersin.org

Sulfation and Glucuronidation: Phase II detoxification reactions in the liver, which increase the water solubility of LCA for excretion. frontiersin.org

Using this compound as a tracer in advanced models (such as humanized mouse models or in vitro co-cultures of human cells and microbial communities) can help identify previously uncharacterized metabolites. frontiersin.org The deuterium (B1214612) label allows for the clear distinction of tracer-derived metabolites from the endogenous pool, facilitating their identification by high-resolution mass spectrometry. nih.gov This could lead to the discovery of novel detoxification pathways or bioactive metabolites of LCA with unique signaling properties, potentially acting on receptors like the vitamin D receptor (VDR) or G protein-coupled receptors. frontiersin.orgnih.gov The exploration of these novel transformations is crucial for a complete understanding of the biological roles of this important secondary bile acid.

Identification of Undiscovered Enzymes Involved in Bile Acid Derivatization

The metabolism of bile acids is a multi-step process involving a host of enzymes that modify their structure and function. While many key enzymes in the primary synthesis pathways are well-characterized, the full spectrum of enzymes involved in bile acid derivatization, especially those from the gut microbiome, remains an active area of investigation.

Stable isotope-labeled compounds like this compound are instrumental in the quest to identify novel enzymes. By introducing a labeled substrate into in vitro or in vivo models, researchers can trace its metabolic fate with high precision. Any modification to the this compound molecule, resulting in a mass shift that can be detected by mass spectrometry, signals an enzymatic conversion. This "metabolite hunting" approach can uncover previously unknown biotransformations. For instance, if this compound is converted into a novel hydroxylated or conjugated form, it points to the existence of a yet-to-be-identified hydroxylase or transferase.

One area of focus is the enzymatic activity within the gut microbiota. Gut bacteria are known to deconjugate and dehydroxylate primary bile acids to form secondary bile acids like lithocholic acid. nih.govyoutube.com However, the diversity of the microbiome suggests a vast potential for other, uncharacterized enzymatic modifications. Enzyme-assisted derivatization techniques, which use enzymes like 3α-hydroxysteroid dehydrogenase (3α-HSD) to modify bile acids for improved analytical detection, highlight the power of enzymes in this field. mdpi.comnih.govnih.gov By using this compound as a tracer, scientists can screen microbial cultures or complex gut environments for the ability to alter the molecule, paving the way for the isolation and characterization of the responsible enzymes.

Enzyme Class Known Function in Bile Acid Metabolism Potential for New Discoveries
Hydroxylases (e.g., CYP enzymes) Catalyze the addition of hydroxyl groups, determining the type of primary bile acid synthesized (e.g., CYP7A1, CYP8B1). nih.govresearchgate.netresearchgate.netIdentification of novel microbial or human hydroxylases that create unique, biologically active bile acid species.
Dehydrogenases (e.g., HSDs) Interconvert hydroxyl and keto groups on the steroid nucleus, altering bile acid hydrophobicity and signaling properties. nih.govDiscovery of new dehydrogenases with unique substrate specificities that could fine-tune bile acid signaling.
Bile Acid-CoA Synthetase "Activates" bile acids by attaching Coenzyme A, a prerequisite for conjugation.Elucidation of alternative activation enzymes or pathways.
Bile Acid-Amino Acid Transferases Conjugate bile acids with amino acids (glycine or taurine), affecting their solubility and transport. youtube.comIdentification of enzymes that conjugate bile acids with other molecules, leading to novel derivatives.
Bacterial 7α-dehydroxylase Removes the 7-hydroxyl group, converting primary bile acids into secondary bile acids (e.g., cholic acid to deoxycholic acid). youtube.comCharacterization of other bacterial enzymes that modify the steroid nucleus, leading to a wider diversity of secondary bile acids.

Investigation of Non-Canonical Metabolic Pathways

Bile acid synthesis is traditionally understood to proceed via two main routes: the "classical" (or neutral) pathway and the "alternative" (or acidic) pathway. nih.govyoutube.comnih.gov The classical pathway, initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), is responsible for the bulk of bile acid production. nih.gov The alternative pathway begins with the action of sterol 27-hydroxylase (CYP27A1). nih.govcreative-proteomics.com However, there is growing evidence for the existence of non-canonical pathways that may become significant in certain physiological or pathological states.

This compound is an invaluable tool for mapping these uncharted metabolic territories. In stable isotope tracing studies, the labeled compound is administered, and its metabolic products are tracked over time in various biological samples (e.g., plasma, bile, feces). mdpi.comnih.gov The appearance of labeled metabolites that cannot be explained by the known classical, alternative, or secondary metabolic pathways provides direct evidence of non-canonical routes.

For example, such studies could reveal:

Novel modification pathways: The discovery of previously unknown sulfated, glucuronidated, or phosphorylated forms of lithocholic acid.

Alternative degradation routes: Elucidation of pathways that break down the steroid nucleus of bile acids, which is currently thought to be largely resistant to degradation in humans.

Host-microbiome co-metabolism: Identifying metabolic pathways that require sequential enzymatic steps carried out by both the host and the gut microbiota.

The precise quantification enabled by using this compound as an internal standard is crucial for determining the flux through these non-canonical pathways, helping to establish their physiological relevance. nih.govresearchgate.net

Contribution to Fundamental Understanding of Steroid and Lipid Metabolism

As a deuterated internal standard, this compound plays a fundamental role in research that clarifies the intricate connections between bile acids, steroids, and lipids. Accurate measurement is the bedrock of understanding these complex regulatory networks.

Elucidating Cross-talk Between Bile Acid and Steroid Hormone Synthesis Pathways

Bile acids and steroid hormones, such as estrogens and glucocorticoids, share a common precursor: cholesterol. nih.govyoutube.com This shared origin necessitates a tightly regulated crosstalk between their respective synthetic pathways to maintain metabolic homeostasis. Research indicates that this interplay is bidirectional; steroid hormones can influence bile acid production, and bile acids can, in turn, affect steroidogenesis. For example, estrogens have been shown to repress the expression of the bile salt export pump (BSEP), a key transporter in bile acid homeostasis, which can lead to cholestasis. grantome.com

The use of stable isotope-labeled internal standards like this compound is essential for dissecting these interactions. To study the effect of a specific steroid hormone on bile acid metabolism, researchers can administer the hormone and then collect biological samples to measure changes in the bile acid pool. By adding a known amount of this compound to each sample before analysis by liquid chromatography-mass spectrometry (LC-MS), any variations in sample preparation or instrument response can be corrected for. This allows for the highly accurate and precise quantification of endogenous lithocholic acid and other bile acids.

Such studies can definitively answer questions about how steroid hormones alter the expression of key bile acid synthesis enzymes or how they impact the metabolic activity of the gut microbiota, which are responsible for producing lithocholic acid. This level of quantitative precision is critical for building accurate models of the integrated sterol metabolic network.

Understanding the Regulatory Networks of Lipid Homeostasis through Bile Acid Signaling

Beyond their role in fat digestion, bile acids are now recognized as crucial signaling molecules that regulate lipid and glucose metabolism. creative-proteomics.comkarger.comnih.gov They exert these effects by activating specific receptors, most notably the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5. researchgate.netkarger.comnih.gov Activation of these receptors triggers signaling cascades that control the expression of genes involved in lipid synthesis, transport, and breakdown. nih.gov Lithocholic acid is a known potent activator of the TGR5 receptor. researchgate.net

Investigating these signaling pathways requires precise measurement of the signaling molecules themselves. This compound provides the necessary analytical rigor to quantify the levels of lithocholic acid in different tissues and cellular compartments under various metabolic conditions. By correlating these precise concentration measurements with downstream events—such as gene expression changes or alterations in plasma lipid levels—researchers can build a detailed picture of the regulatory network.

For example, studies using deuterated standards can help determine:

The precise concentration of lithocholic acid required to activate TGR5 signaling in specific tissues.

How diet-induced obesity or other metabolic diseases alter the levels of signaling bile acids like lithocholic acid, potentially contributing to dyslipidemia. creative-proteomics.comnih.gov

The efficacy of therapeutic interventions aimed at modulating bile acid signaling to improve lipid profiles.

Bile Acid Receptor Primary Ligands Key Functions in Lipid Homeostasis
Farnesoid X Receptor (FXR) Chenodeoxycholic acid (CDCA), Cholic acid (CA)Inhibits bile acid synthesis (feedback regulation). researchgate.net Reduces hepatic fatty acid and triglyceride synthesis. nih.govkarger.com Influences lipoprotein metabolism. nih.gov
TGR5 (GPBAR1) Lithocholic acid (LCA), Deoxycholic acid (DCA)Stimulates energy expenditure in brown adipose tissue and muscle. karger.com Modulates insulin sensitivity and glucose metabolism. karger.com
Vitamin D Receptor (VDR) Lithocholic acid (LCA)Implicated in regulating bile acid detoxification pathways.
Pregnane (B1235032) X Receptor (PXR) Lithocholic acid (LCA)Regulates the expression of detoxification enzymes and transporters involved in clearing xenobiotics and excess bile acids.

The use of this compound as a reliable internal standard is, therefore, indispensable for advancing our fundamental knowledge of how bile acid signaling intricately governs lipid homeostasis, opening doors to new therapeutic strategies for metabolic diseases.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Methyl Lithocholate-d7 with high isotopic purity, and how can researchers validate the process?

  • Methodological Answer : Synthesis typically involves deuteration of lithocholic acid precursors using deuterated reagents (e.g., D2O or deuterated methanol). Optimization requires monitoring reaction kinetics and minimizing proton exchange. Purification via reversed-phase HPLC with deuterated solvents ensures isotopic integrity. Validation includes mass spectrometry (MS) to confirm deuterium incorporation (>98%) and <sup>1</sup>H/<sup>2</sup>H NMR to assess isotopic distribution .

Q. Which analytical techniques are essential for characterizing this compound, and what parameters should be prioritized?

  • Methodological Answer : Key techniques include:

  • High-resolution MS : To confirm molecular mass and deuterium count.
  • NMR spectroscopy : <sup>13</sup>C NMR for structural confirmation; <sup>2</sup>H NMR to quantify isotopic enrichment.
  • HPLC-UV/RI : To assess purity (>99%) and exclude non-deuterated analogs.
    Prioritize signal-to-noise ratios in NMR and baseline resolution in HPLC to avoid mischaracterization .

Q. How should stability studies for this compound be designed to ensure reliable results in biological assays?

  • Methodological Answer : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use LC-MS to track deuterium loss over time. Include controls with non-deuterated lithocholates to distinguish between chemical degradation and isotopic exchange. Stability thresholds (e.g., <5% deuterium loss) should align with assay sensitivity requirements .

Advanced Research Questions

Q. How can researchers resolve discrepancies between mass spectrometry and NMR data when analyzing this compound batches?

  • Methodological Answer : Contradictions may arise from residual protons in solvents or incomplete deuteration. Steps:

Repeat experiments using deuterated solvents (e.g., CD3OD) to eliminate proton interference.

Cross-validate with FT-IR to detect C–D stretching vibrations (2050–2300 cm<sup>-1</sup>).

Use quantitative <sup>2</sup>H NMR with internal standards (e.g., tetramethylsilane-d12) for isotopic quantification .

Q. What strategies mitigate isotopic effects in kinetic or metabolic studies involving this compound?

  • Methodological Answer : Deuterium kinetic isotope effects (KIEs) can alter reaction rates. To address this:

  • Compare results with non-deuterated controls to isolate isotopic impacts.
  • Use computational modeling (e.g., DFT calculations) to predict KIEs on specific metabolic pathways.
  • Validate findings with <sup>13</sup>C-labeled analogs to distinguish isotopic vs. steric effects .

Q. How can researchers integrate this compound into multi-omics studies while ensuring data compatibility?

  • Methodological Answer :

  • Sample Preparation : Use deuterated internal standards for LC-MS/MS to normalize batch variations.
  • Data Analysis : Apply isotope-specific correction algorithms in metabolomics software (e.g., XCMS or MetaboAnalyst) to account for mass shifts.
  • Cross-Technique Validation : Pair MS data with imaging techniques (e.g., MALDI-TOF) to spatially resolve isotopic distributions in tissue samples .

Data Presentation and Reproducibility

Q. What are the best practices for reporting synthetic yields and purity of this compound in publications?

  • Methodological Answer :

  • Tables : Include columns for batch number, isotopic purity (%), HPLC retention time, and MS/MS fragmentation patterns.
  • Figures : Use stacked NMR spectra to compare deuterated vs. non-deuterated analogs.
  • Supplemental Data : Provide raw chromatograms and NMR FID files for peer validation. Follow journal guidelines (e.g., Medicinal Chemistry Research) for formatting .

Q. How should researchers address batch-to-batch variability in this compound when designing longitudinal studies?

  • Methodological Answer :

  • Pre-Study Calibration : Characterize all batches using identical LC-MS and NMR parameters.
  • Statistical Adjustments : Apply mixed-effects models to account for batch variability in longitudinal data analysis.
  • Archiving : Store aliquots at −80°C under argon to prevent deuterium exchange and degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.